molecular formula C10H15N3O B13872137 N-[2-(3,4-diaminophenyl)ethyl]acetamide

N-[2-(3,4-diaminophenyl)ethyl]acetamide

Cat. No.: B13872137
M. Wt: 193.25 g/mol
InChI Key: KDCIAAGEYCURNO-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diaminophenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with two amino groups at the 3- and 4-positions, connected via an ethyl linker to an acetamide group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[2-(3,4-diaminophenyl)ethyl]acetamide

InChI

InChI=1S/C10H15N3O/c1-7(14)13-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,11-12H2,1H3,(H,13,14)

InChI Key

KDCIAAGEYCURNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diaminophenyl)ethyl]acetamide typically involves the reaction of 3,4-diaminophenylethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:

    Starting Materials: 3,4-diaminophenylethylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3,4-diaminophenylethylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diaminophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-diaminophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diaminophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key Compounds :

N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) Substituents: 4-Hydroxy-3-methoxyphenyl ethyl, naphthyl. Properties: Exhibits orexin-1 receptor antagonism with improved CNS permeability. Synthesis: HATU-mediated coupling in DMSO, yielding white solids with 100% purity .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Substituents: 3,4-Dimethoxyphenyl ethyl, sulfonylphenoxy. Activity: ACE2 inhibitor with a docking score of -5.51 kcal/mol.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Substituents : 3,4-Dichlorophenyl, pyrazolyl.
  • Structural Features : Chlorine atoms increase lipophilicity but reduce solubility. Crystal structure analysis reveals conformational flexibility due to steric repulsion between substituents .
Comparative Analysis :
Compound Substituents Key Functional Groups Solubility Biological Target
Target Compound 3,4-Diaminophenyl ethyl -NH₂, -CONHCH₂CH₂ High (polar) Under investigation
9a 4-Hydroxy-3-methoxyphenyl -OH, -OCH₃, -CONH Moderate Orexin-1 receptor
ACE2 Inhibitor 3,4-Dimethoxyphenyl -OCH₃, -SO₂NH Low (lipophilic) ACE2
Dichlorophenyl Analog 3,4-Dichlorophenyl -Cl, -CONH Very low Structural studies

Key Observations :

  • Amino vs. Methoxy/Hydroxy Groups: The diaminophenyl group in the target compound enhances hydrogen-bonding capacity, improving solubility and target interaction compared to methoxy or hydroxy analogs.
  • Chlorine Substituents : Dichloro derivatives (e.g., ) exhibit higher lipophilicity but lower solubility, limiting their utility in aqueous environments.

Analogs with Modified Linkers or Acetamide Groups

N-(3,4-Diaminophenyl)acetamide (Compound 28, ) Structure: Lacks the ethyl linker, directly attaching acetamide to the diaminophenyl ring. Impact: Reduced conformational flexibility may hinder binding to sterically constrained targets compared to the ethyl-linked target compound .

N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide ()

  • Substituents : 3,4-Dihydroxyphenyl ethyl, N-methylacetamide.
  • Properties : Hydroxyl groups increase polarity but may confer susceptibility to oxidation. Methylation of the acetamide nitrogen reduces hydrogen-bonding capacity .

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